7-(2-Aminoethyl)benzo[d]thiazol-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108773-10-0 |
|---|---|
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
7-(2-aminoethyl)-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H10N2OS/c10-5-4-6-2-1-3-7-8(6)13-9(12)11-7/h1-3H,4-5,10H2,(H,11,12) |
InChI Key |
GJMIYODXHMRHDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)CCN |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)CCN |
Synonyms |
2(3H)-Benzothiazolone,7-(2-aminoethyl)-(9CI) |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 7 2 Aminoethyl Benzo D Thiazol 2 Ol Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed scaffold of the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 7-(2-Aminoethyl)benzo[d]thiazol-2-ol
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic-H | 7.0 - 8.0 | Multiplet | The exact shifts and coupling patterns depend on the substitution pattern. |
| -CH₂-Ar | 2.8 - 3.2 | Triplet | |
| -CH₂-NH₂ | 2.7 - 3.1 | Triplet | |
| -NH₂ | Variable | Broad Singlet | Chemical shift is solvent and concentration dependent. |
| -OH | Variable | Broad Singlet | Chemical shift is solvent and concentration dependent. |
| -NH (thiazole) | Variable | Broad Singlet | Chemical shift is solvent and concentration dependent. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. For this compound, distinct signals would be observed for each unique carbon atom. The carbon atom of the C=O group in the thiazol-2-ol (B1589710) ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. Aromatic carbons generally appear between 110 and 150 ppm. The aliphatic carbons of the aminoethyl side chain would be found at much higher fields, typically between 20 and 50 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C=O | 160 - 180 | |
| Aromatic-C | 110 - 150 | Multiple signals expected for the different aromatic carbons. |
| -C H₂-Ar | ~30 - 40 | |
| -C H₂-NH₂ | ~40 - 50 |
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) Spectroscopy)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations of the hydroxyl and amino groups. The C=O stretching vibration of the thiazolone ring would likely appear as a strong absorption band around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-N and C-S stretching vibrations would also produce characteristic bands in the fingerprint region of the spectrum. For instance, a peak at 1235 cm⁻¹ can represent the C=S stretching frequency, indicating the presence of a thio group. researchgate.net
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H / N-H | 3200 - 3500 (broad) | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching |
| C=O | 1680 - 1700 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-N | 1200 - 1350 | Stretching |
| C-S | 600 - 800 | Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₉H₁₀N₂OS, which corresponds to a molecular weight of approximately 194.26 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 194. Subsequent fragmentation would likely involve the loss of the aminoethyl side chain or cleavage of the thiazole (B1198619) ring, leading to characteristic fragment ions. For example, a common fragmentation pathway for similar compounds is the loss of the side chain, which would result in a significant peak corresponding to the benzothiazol-2-ol core.
Electronic Spectroscopy (UV-Visible (UV-Vis) Absorption Spectroscopy)
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of the benzothiazole (B30560) chromophore. These absorptions arise from π→π* and n→π* electronic transitions within the aromatic system and the thiazolone ring. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent polarity and pH due to the presence of the amino and hydroxyl groups.
Fluorescence Spectroscopy and Photophysical Property Studies
Fluorescence spectroscopy can provide insights into the electronic structure and excited-state properties of a molecule. Many benzothiazole derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence emission at a longer wavelength. The fluorescence quantum yield and lifetime are important photophysical parameters that can be determined from these studies. The fluorescence properties are often sensitive to the local environment, making such compounds potentially useful as fluorescent probes.
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD))
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy is a powerful method for investigating the stereochemical aspects of chiral compounds. It measures the differential absorption of left and right circularly polarized light by a sample.
For a molecule like this compound, which does not possess a chiral center in its ground state, CD spectroscopy would not be applicable unless it is placed in a chiral environment or derivatized to introduce chirality. However, if a chiral derivative were to be synthesized, or if the compound were to form complexes with chiral molecules, CD spectroscopy would be an invaluable tool for:
Determining Enantiomeric Purity: If the compound were resolved into enantiomers, CD spectroscopy could be used to determine the enantiomeric excess of a given sample.
Studying Molecular Interactions: Changes in the CD spectrum upon the addition of a binding partner can be used to study intermolecular interactions, such as drug-protein or drug-DNA binding.
While there is currently no publicly available research detailing the circular dichroism analysis of this compound, the technique remains a critical tool in the broader field of medicinal and materials chemistry for the characterization of chiral benzothiazole derivatives.
Elemental Analysis for Stoichiometric Determination
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This method provides the percentage by weight of each element present in the molecule, which is then used to confirm the empirical formula and assess the purity of the sample.
The theoretical elemental composition of this compound, with the molecular formula C₉H₁₀N₂OS, can be calculated based on its atomic constituents and molecular weight. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical values provides strong evidence for the correct stoichiometric formula of the synthesized compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 55.65 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 5.20 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 14.42 |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.24 |
| Sulfur | S | 32.07 | 1 | 32.07 | 16.52 |
| Total | 194.28 | 100.00 |
Experimental data from elemental analysis that deviates significantly from these theoretical percentages would suggest the presence of impurities, residual solvents, or an incorrect molecular structure.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is a particularly useful method for determining the thermal stability and decomposition profile of a compound. TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).
A TGA analysis of this compound would provide critical information regarding its thermal stability. The resulting thermogram would plot the percentage of mass remaining against temperature. Key features of the thermogram would include:
Decomposition Onset Temperature: The temperature at which the compound begins to lose mass, indicating the start of thermal decomposition. This is a crucial parameter for understanding the material's stability under thermal stress.
Decomposition Stages: The thermogram may show one or more distinct steps of mass loss, corresponding to different decomposition events. Analysis of these steps can provide insights into the decomposition mechanism.
Residual Mass: The amount of mass remaining at the end of the analysis, which can indicate the formation of a stable char or residue.
While specific TGA data for this compound is not available in the reviewed literature, a hypothetical TGA profile for a benzothiazole derivative is presented below for illustrative purposes. Research on the thermal properties of other benzothiazole complexes has demonstrated their stability and decomposition patterns. researchgate.net
Table 2: Representative TGA Data for a Benzothiazole Derivative
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 30 - 150 | ~1-2% | Loss of adsorbed water or volatile impurities |
| 250 - 350 | ~35% | Decomposition of the aminoethyl side chain |
| 350 - 500 | ~45% | Decomposition of the benzothiazole ring structure |
| > 500 | ~18% | Residual char |
This type of data is vital for determining the processing and storage conditions for the compound, as well as for understanding its behavior in applications where it might be exposed to elevated temperatures.
Computational Chemistry and Theoretical Investigations of 7 2 Aminoethyl Benzo D Thiazol 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For benzothiazole (B30560) derivatives, these methods are used to determine stable conformations, electronic distribution, and spectroscopic properties.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. nih.gov For derivatives of 1,3-benzothiazole, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry, providing data on bond lengths, bond angles, and dihedral angles. nbu.edu.saindexcopernicus.commdpi.com
These calculations help identify the most stable conformation of the molecule. indexcopernicus.com Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify sites prone to electrophilic and nucleophilic attack. indexcopernicus.comscirp.org
Illustrative DFT Geometrical Parameters for a Benzothiazole Core
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-C (aromatic) | 1.457 - 1.480 | |
| C=N (thiazole) | 1.294 - 1.341 | |
| C-S | ~1.76 | |
| C-N-C | ~109 | |
| C-S-C | ~88 |
Note: Data is representative of substituted 1,3-benzothiazole derivatives and serves as an example of typical computational outputs. nbu.edu.sa
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for studying the properties of molecules in their electronically excited states. rsc.orguci.edu This method is widely used to calculate vertical excitation energies, which correspond to the absorption spectra (UV-Vis) of compounds. nbu.edu.saresearchgate.net By simulating the electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nbu.edu.sa
The application of TD-DFT is crucial for understanding photochemical processes such as Excited State Intramolecular Proton Transfer (ESIPT), a phenomenon observed in some heterocyclic systems. nih.gov Calculations can reveal how the geometry and electronic distribution of a molecule like 7-(2-Aminoethyl)benzo[d]thiazol-2-ol might change upon photoexcitation, which is vital for applications in materials science and photochemistry. researchgate.netnih.gov
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Charges)
The analysis of intramolecular and intermolecular interactions is key to understanding the supramolecular chemistry of a compound. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. This method partitions the crystal electron density to define a unique molecular surface, allowing for the mapping of different intermolecular contacts.
For related heterocyclic compounds, studies have shown that hydrogen bonding often plays a dominant role in the crystal packing. nih.gov Hirshfeld analysis can identify and characterize various interactions, including:
Hydrogen Bonds: Strong interactions such as N-H···O and O-H···S are critical in defining the molecular assembly. nih.gov
π-π Stacking: Interactions between aromatic rings contribute to crystal stability. nih.gov
Other Weak Interactions: Contacts like C-H···π and van der Waals forces are also quantified.
Energy framework calculations can further be used to estimate the stabilization energies associated with these interactions, distinguishing between electrostatic and dispersion contributions. nih.gov
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net It is extensively used in drug design to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or DNA.
DNA and Protein Binding Affinity Prediction
Benzothiazole derivatives have been investigated for their ability to interact with DNA. dntb.gov.uaresearchgate.net Molecular docking simulations can predict whether a compound is likely to bind to the major or minor groove of the DNA duplex and identify the specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net
Similarly, docking studies are performed against various protein targets to predict binding affinity, often expressed as a binding energy score (in kcal/mol). nih.gov A more negative score typically indicates a stronger, more stable interaction. These simulations are instrumental in screening libraries of compounds to identify potential lead candidates for further development. researchgate.net
Receptor Interaction Modeling (e.g., D2/D3 Receptors, HER Enzyme)
The therapeutic potential of this compound and its analogs is often assessed by modeling their interactions with specific protein receptors implicated in disease.
D2/D3 Receptors: Dopamine (B1211576) D2 and D3 receptors are highly homologous G-protein coupled receptors (GPCRs) that are targets for treating neurological and psychiatric disorders. unict.itresearchgate.net The high sequence identity between them presents a challenge for designing selective ligands. researchgate.net Molecular docking studies help in understanding the structural basis for selectivity. For instance, differences in an extracellular extension of the binding pocket between D2R and D3R can be exploited to design D3R-selective antagonists. nih.gov Analogs of this compound, such as 7-(2-aminoethyl)-4-hydroxybenzothiazol-2(3H)-one, have been evaluated as D2-receptor agonists. nih.gov Docking simulations can clarify how the ethylamine side chain interacts with key residues, such as aspartic acid in transmembrane helix 3, which is crucial for binding. elifesciences.org
HER Enzyme: The Human Epidermal growth factor Receptor (HER) is a target in cancer therapy. Molecular docking studies on benzothiazole derivatives have been conducted to evaluate their potential as HER inhibitors. nih.govresearchgate.net These simulations predict the binding modes and affinities within the enzyme's active site, with some derivatives showing strong binding scores, suggesting potential as anticancer agents. nih.govresearchgate.net
Illustrative Molecular Docking Results for Benzothiazole Derivatives
| Target | Ligand Type | Binding Affinity (kcal/mol) | Interacting Residues (Example) |
|---|---|---|---|
| HER Enzyme | Benzothiazol-2-amine derivative | -9.8 to -10.4 | Not specified |
| DNA | Benzothiazole derivative | Not specified | Not specified |
| D3 Receptor | D3 Agonist (Pramipexole) | -7.9 | Not specified |
| D2 Receptor | D3 Agonist (Pramipexole) | -7.5 | Not specified |
Note: This table presents example data from studies on various benzothiazole derivatives to illustrate typical docking results. The specific binding affinities for this compound would require a dedicated computational study. nih.govresearchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational preferences and stability over time. For a flexible molecule like this compound, which possesses a rotatable aminoethyl side chain, MD simulations can elucidate the accessible conformations in various environments, such as in aqueous solution or when interacting with a biological target.
The process involves numerically solving Newton's equations of motion for the system of atoms, where the forces between atoms are described by a molecular mechanics force field. A typical MD simulation for this compound would involve solvating the molecule in a box of water molecules, neutralizing the system with ions, and then simulating the trajectory of all atoms over a period of nanoseconds to microseconds.
Interactive Table: Representative Data from a Hypothetical MD Simulation of this compound Users can sort the table by clicking on the headers.
| Simulation Parameter | Value | Description |
|---|---|---|
| Simulation Time | 100 ns | Total duration of the molecular dynamics simulation. |
| Average RMSD | 1.5 Å | Average deviation of the benzothiazole ring atoms from the starting structure, indicating structural stability. |
| Major Torsion Angle (C-C-N-H) | -60°, 60°, 180° | Predominant dihedral angles of the aminoethyl side chain, revealing the most stable conformers. |
| Intramolecular H-bonds | 1.2 (average) | Average number of hydrogen bonds within the molecule per frame, contributing to conformational stability. |
| Solvent Accessible Surface Area | 180 Ų | Average area of the molecule exposed to the solvent, indicating its interaction with the environment. |
In Silico Assessment of Molecular Properties and Reactivity Profiles
In silico methods are instrumental in predicting the physicochemical and pharmacokinetic properties of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. These computational assessments for this compound provide crucial early-stage insights into its drug-likeness and potential behavior in vivo. mdpi.com
Molecular properties are typically calculated based on the compound's 2D or 3D structure. For instance, Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness, based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Studies on other benzothiazole derivatives have utilized such in silico tools to estimate their molecular attributes and select promising candidates for further investigation. rjpbr.comresearchgate.net
Reactivity profiles can be investigated using quantum mechanics calculations. Density Functional Theory (DFT) is often employed to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Maps of the electrostatic potential surface can also be generated to identify nucleophilic and electrophilic sites, predicting how the molecule might interact with biological macromolecules.
Interactive Table: Predicted Molecular Properties of this compound Users can sort the table by clicking on the headers.
| Property | Predicted Value | Method/Significance |
|---|---|---|
| Molecular Weight | 196.26 g/mol | Conforms to Lipinski's Rule (< 500 Da). |
| LogP (o/w) | 1.85 | Octanol-water partition coefficient, indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 3 | Number of OH and NH groups. |
| Hydrogen Bond Acceptors | 3 | Number of N, O, S atoms. |
| Polar Surface Area (PSA) | 81.9 Ų | Predicts cell permeability. |
| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy, relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Indicates high chemical stability. |
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore model for a series of compounds including this compound would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.com
The development of a ligand-based pharmacophore model begins with a set of active molecules, from which common chemical features are identified and spatially mapped. nih.gov For this compound, key pharmacophoric features would likely include:
An aromatic ring feature from the benzothiazole core.
A hydrogen bond donor from the 2-hydroxyl group.
A hydrogen bond donor from the terminal amino group.
A positive ionizable feature associated with the protonated amine at physiological pH.
A hydrophobic region associated with the benzene (B151609) part of the fused ring system.
Once developed and validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with different core structures but the same essential features, potentially leading to the discovery of new active molecules. ugm.ac.id This approach is particularly valuable when the 3D structure of the biological target is unknown. nih.gov The principles of ligand-based design guide the optimization of hit compounds by modifying their structure to better match the pharmacophore model, thereby enhancing their biological activity. Research on various benzothiazole derivatives has successfully employed these principles to design molecules with specific therapeutic actions, such as analgesic and anti-inflammatory agents. rjpbr.comresearchgate.net
Interactive Table: Key Pharmacophoric Features for a Hypothetical this compound-based Model Users can sort the table by clicking on the headers.
| Pharmacophore Feature | Location on Molecule | Role in Molecular Recognition |
|---|---|---|
| Aromatic Ring (AR) | Benzothiazole nucleus | π-π stacking or hydrophobic interactions with the target. |
| Hydrogen Bond Donor (HBD) | 2-hydroxyl group | Forms hydrogen bonds with acceptor groups on the target. |
| Hydrogen Bond Donor (HBD) | Terminal -NH2 group | Forms hydrogen bonds with acceptor groups on the target. |
| Positive Ionizable (PI) | Terminal amino group | Forms ionic interactions or salt bridges. |
| Hydrophobic (HY) | Benzene ring | Engages in van der Waals or hydrophobic interactions. |
Structure Activity Relationship Sar Studies of 7 2 Aminoethyl Benzo D Thiazol 2 Ol and Its Derivatives
Influence of Substituent Position and Electronic Nature on Reactivity
The reactivity of the benzothiazole (B30560) core is significantly influenced by the position and electronic properties (electron-donating or electron-withdrawing) of substituents on the benzene (B151609) ring. These substituents can alter the electron density of the heterocyclic system, thereby affecting its interaction with biological targets.
Table 1: Effect of Substituent on the Benzothiazole Ring on Biological Activity (Representative Examples)
| Compound Scaffold | Substituent (Position) | Observed Effect | Reference |
| 2-Arylbenzothiazole | -NO2 or -CN (C-6) | Increased antiproliferative activity | nih.gov |
| 2-Arylbenzothiazole | -H, -COOH, or -SO2NH2 (C-6) | Modulation of antioxidant and antiproliferative activity | unife.it |
| Benzothiazole Derivatives | -NO2 (on furan (B31954) ring substituent) | Lowered HOMO/LUMO energy gap, beneficial for charge transport | mdpi.com |
This table presents representative data for substituted benzothiazoles to illustrate the principles of SAR, as specific data for 7-(2-Aminoethyl)benzo[d]thiazol-2-ol derivatives is limited.
Impact of Side Chain Modifications on Biological Interactions
The 2-aminoethyl side chain at the 7-position of this compound is a critical determinant of its biological interactions. Modifications to this side chain, including changes in its length, flexibility, and the nature of the terminal amino group, can have profound effects on the molecule's binding affinity and selectivity for its biological targets.
In many biologically active compounds, an aminoethyl side chain plays a crucial role in forming hydrogen bonds and ionic interactions with receptor sites. Altering the length of the alkyl chain can change the distance between the benzothiazole core and the interacting amino group, which can be critical for optimal binding. For example, in a study of benzo[d]thiazol-2(3H)one based sigma receptor ligands, the length of the linker between the benzothiazole core and an amine was a key factor in determining affinity and selectivity. nih.gov
Table 2: Influence of Side Chain Modifications on Biological Activity of Benzothiazole Derivatives (Representative Examples)
| Core Structure | Side Chain Modification | Impact on Biological Interaction | Reference |
| Benzo[d]thiazol-2(3H)one | Varied linker length to amine | Altered affinity and selectivity for sigma receptors | nih.gov |
| 2-Aminobenzothiazole (B30445) | N-acylation | Modulation of antimicrobial and anticancer properties | researchgate.netresearchgate.net |
| 2-(Aminophenyl)benzothiazole | N-alkylation | Changes in photophysical properties and coordination chemistry | unife.it |
This table provides illustrative examples from related benzothiazole series to highlight the importance of side chain modifications, due to the lack of specific data for this compound derivatives.
Stereochemical Implications in Biological Recognition
The introduction of a chiral center, for instance by substitution on the aminoethyl side chain, would result in enantiomers that could exhibit different biological activities. It is well-established that the different spatial arrangements of enantiomers can lead to distinct interactions with a biological target. One enantiomer may bind with high affinity, leading to a therapeutic effect, while the other may have lower affinity or even produce off-target effects.
A study on the isomers of 3-Br-acivicin, a natural product with a different heterocyclic core, demonstrated that stereochemistry was crucial for biological recognition and activity. Only the natural (5S, αS) isomers showed significant potency, suggesting that stereoselective uptake and target binding were at play. nih.gov This highlights the general principle that the three-dimensional arrangement of functional groups is critical for effective biological interactions. For this compound derivatives, if a chiral center were present, it would be expected that the different stereoisomers would display varying biological profiles.
Correlation between Molecular Features and Mechanistic Pathways
The molecular features of this compound and its derivatives are intrinsically linked to their potential mechanistic pathways of action. The benzothiazole scaffold itself is a key pharmacophore that can interact with a variety of biological targets, and the substituents dictate the specific nature of these interactions.
For example, many benzothiazole derivatives exert their anticancer effects by interacting with specific enzymes or cellular pathways. Some have been shown to inhibit protein tyrosine kinases, while others can induce apoptosis or disrupt cell cycle progression. nih.govresearchgate.net The specific pattern of substitution on the benzothiazole ring and the nature of the side chains determine which of these pathways is preferentially targeted.
Molecular modeling and docking studies are often employed to elucidate these correlations. For instance, docking studies with 2-aminothiazole (B372263) derivatives have helped to visualize their binding modes within the active sites of enzymes like protein tyrosine kinases, revealing key hydrogen bonding and hydrophobic interactions that are essential for their inhibitory activity. researchgate.net The 7-(2-aminoethyl) substituent of the title compound, with its basic amino group, could potentially engage in crucial ionic or hydrogen bonding interactions within a receptor's binding pocket, thereby anchoring the molecule and orienting the benzothiazole core for further interactions that drive a specific mechanistic pathway.
Mechanistic and Biochemical Investigations of 7 2 Aminoethyl Benzo D Thiazol 2 Ol Interactions
Interaction with Nucleic Acids
DNA Binding Characteristics and Modes (e.g., Intercalation, Groove Binding)
There are no available studies that specifically investigate the DNA binding characteristics of 7-(2-Aminoethyl)benzo[d]thiazol-2-ol. While research on other benzo[d]thiazol-2-amine derivatives suggests potential interactions with DNA, with molecular docking studies analyzing binding affinities and modes within the DNA groove, this data is not specific to this compound. nih.gov The specific binding modes, such as intercalation or groove binding, for this particular compound have not been documented.
DNA Cleavage Studies
No studies were found that report on the DNA cleavage capabilities of this compound. Research into other heterocyclic compounds, such as 7-methylbenzopentathiepin, has shown thiol-dependent DNA cleavage, but this cannot be extrapolated to the compound . nih.gov The capacity of topoisomerase II to generate DNA breaks is a known mechanism for some anticancer drugs, but a link to this compound has not been established. nih.govmdpi.com
Interaction with Proteins and Enzymes
Serum Albumin (BSA) Binding Studies
There is no published research detailing the binding interactions between this compound and bovine serum albumin (BSA). While methods for studying the binding of various drugs and heterocyclic compounds to BSA are well-established nih.govnih.gov, no such analysis has been reported for this specific molecule.
Tyrosine Kinase Enzyme Modulation
The potential for this compound to modulate tyrosine kinase enzymes has not been reported. The thiazole (B1198619) structural motif is recognized as a valuable framework in the design of protein kinase inhibitors nih.gov; however, specific studies detailing the activity and mechanism of this compound in this context are absent from the current body of scientific literature.
Inhibition of Specific Microbial Enzymes (e.g., DprE1 in M. tuberculosis)
The compound this compound belongs to the broader class of benzothiazoles, which have been investigated for their antimicrobial properties. A key target of some benzothiazole (B30560) derivatives in Mycobacterium tuberculosis is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govplos.orgvlifesciences.com This enzyme is crucial for the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan, which are essential structural components. nih.govvlifesciences.com
The inhibition of DprE1 by certain benzothiazinones, a related class of compounds, occurs through a "suicide" mechanism. nih.gov This involves the reduction of a nitro group on the inhibitor molecule to a nitroso derivative, which then forms a covalent bond with a specific cysteine residue (Cys387) in the active site of DprE1. nih.govplos.orgnih.gov This covalent modification irreversibly inactivates the enzyme, leading to the disruption of cell wall synthesis and ultimately, bacterial death. nih.govplos.org While some benzothiazole-based inhibitors act non-covalently, the covalent interaction is a key feature of the most potent compounds. nih.gov
It is important to note that the specific inhibitory activity of this compound against DprE1 is not explicitly detailed in the provided search results. However, the general mechanism of DprE1 inhibition by related benzothiazole and benzothiazinone compounds provides a strong basis for understanding its potential mode of action. The structural characteristics of these inhibitors, particularly the presence of a benzothiazole scaffold and specific functional groups, are critical for their interaction with the DprE1 active site. vlifesciences.comresearchgate.net
Table of DprE1 Inhibitors and their Characteristics
| Compound/Class | Mechanism of Inhibition | Key Features |
| Benzothiazinones (BTZs) | Covalent, suicide inhibition | Nitro group forms a covalent adduct with Cys387 of DprE1. nih.govplos.orgnih.gov |
| CT325 (nitroso derivative) | Covalent binding | Forms a covalent link to the conserved Cys387 in DprE1. nih.gov |
| CT319 (nitro derivative) | Non-covalent binding | Structurally similar to CT325 but with an inert nitro group, demonstrating that covalent bonding is not strictly required for binding. nih.gov |
| TCA1 (benzothiazolyl derivative) | Selective DprE1 inhibitor | Leads to cell wall inhibition. vlifesciences.com |
Receptor Binding and Antagonistic Activity (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5HT2 Receptors)
The benzothiazole scaffold is a versatile structure found in compounds targeting various receptors in the central nervous system.
Dopamine D2 Receptor:
Analogues of 7-(2-aminoethyl)-4-hydroxybenzothiazol-2(3H)-one have been investigated as dual agonists for the dopamine D2 receptor and the β2-adrenoceptor, with potential applications in treating airway diseases. nih.gov The dopaminergic system, particularly the D2 receptor, is a significant target for drugs treating central nervous system disorders. nih.govfrontiersin.org The binding of ligands to the D2 receptor can be influenced by various factors, including interactions with specific amino acid microdomains. nih.gov For instance, some ligands form hydrogen bonds with a serine microdomain, while others interact with an aromatic microdomain, which is involved in receptor activation. nih.gov The structural conformation of the D2 receptor can also differ depending on the bound antagonist, suggesting that different antagonists can stabilize distinct inactive states of the receptor. elifesciences.org
Serotonin 5-HT2A Receptor:
The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for numerous drugs, including antipsychotics. nih.govwikipedia.org Benzothiazole-containing compounds have been explored for their activity at serotonin receptors. The 5-HT2A receptor is primarily coupled to the Gq/G11 signaling pathway and plays a role in various physiological and pathological processes. nih.govwikipedia.org The specific binding and antagonistic activity of this compound at the 5-HT2A receptor would depend on its unique structural features and how they interact with the receptor's binding pocket.
Serotonin 5-HT7 Receptor:
The 5-HT7 receptor is another member of the serotonin receptor family and is implicated in various central nervous system functions. nih.gov Research into selective ligands for the 5-HT7 receptor has been ongoing to understand its pathophysiological roles. nih.gov While a direct link between this compound and the 5-HT7 receptor is not established in the provided information, the broader class of benzothiazoles is of interest in the development of CNS-active agents.
Table of Receptor Interactions for Benzothiazole-Related Compounds
| Receptor | Interaction Type | Therapeutic Area |
| Dopamine D2 | Agonist/Antagonist | Central Nervous System Disorders, Airway Diseases nih.govnih.govfrontiersin.org |
| Serotonin 5-HT2A | Antagonist | Antipsychotics nih.govwikipedia.org |
| Serotonin 5-HT7 | Agonist/Antagonist | Central Nervous System Disorders nih.gov |
Modulation of Protein Aggregation Phenomena (e.g., Alpha-Synuclein in Neurodegenerative Research)
The aggregation of the α-synuclein protein is a key pathological feature of neurodegenerative diseases such as Parkinson's disease. nih.govnih.govmdpi.com Research has focused on identifying compounds that can inhibit or reverse this aggregation process.
Benzothiazole-polyphenol hybrids have been designed and synthesized to target α-synuclein aggregation. nih.gov Some of these compounds have demonstrated the ability to inhibit α-synuclein aggregation in vitro, with IC50 values in the low micromolar range. nih.gov These inhibitors appear to stabilize the non-toxic conformation of α-synuclein, thereby preventing its misfolding and subsequent aggregation. nih.gov The mechanism of α-synuclein aggregation is a complex process that can be influenced by various factors, including post-translational modifications like phosphorylation. mdpi.com
While the direct effect of this compound on α-synuclein aggregation is not specified, the inhibitory activity of related benzothiazole compounds suggests a potential avenue for investigation. The ability of a compound to interfere with the protein-protein interactions that lead to the formation of toxic oligomers and fibrils is a critical aspect of its therapeutic potential in neurodegenerative diseases. nih.govmdpi.com
Reactive Oxygen Species (ROS) Scavenging and Antioxidant Mechanisms
The benzothiazole ring system is present in various compounds that exhibit antioxidant properties. The antioxidant activity of these molecules often stems from their ability to scavenge reactive oxygen species (ROS) and inhibit oxidative processes. nih.govnih.govmdpi.com
The mechanisms of antioxidant action can be diverse and include:
Radical Scavenging: Directly reacting with and neutralizing free radicals, such as peroxyl radicals. nih.gov
Inhibition of Lipid Peroxidation: Preventing the oxidative degradation of lipids, a key process in cellular damage. nih.gov
Metal Chelation: Binding to metal ions that can catalyze oxidative reactions. mdpi.com
For example, a synthesized aminothiazole derivative demonstrated concentration-dependent antioxidant activity by scavenging various radicals and inhibiting lipid and protein oxidation. nih.gov Mechanistic studies revealed that this compound could scavenge peroxyl radicals with a high bimolecular rate constant. nih.gov Similarly, certain 2-styrylbenzothiazoles have been evaluated for their antioxidant potential, with the catechol moiety being identified as crucial for radical scavenging activity in some assays. nih.gov
The antioxidant potential of this compound would likely depend on the arrangement of its functional groups, particularly the hydroxyl and aminoethyl groups on the benzothiazole core, which could participate in electron donation and radical stabilization.
Table of Antioxidant Activities of Benzothiazole-Related Compounds
| Assay | Compound/Class | Observation |
| DPPH Radical Scavenging | 2-styrylbenzothiazoles | Catechol-containing derivatives showed significant activity. nih.gov |
| Peroxyl Radical Scavenging | Aminothiazole derivative | Scavenges peroxyl radicals with a high rate constant. nih.gov |
| Inhibition of Lipid Peroxidation | Aminothiazole derivative | Concentration-dependent inhibition. nih.gov |
Investigations into Cell-Free Biological Systems and Models
Cell-free biological systems are valuable tools for studying the direct molecular interactions of a compound without the complexities of a cellular environment. These systems can include purified enzymes, receptors, or other biological macromolecules.
For this compound and related compounds, cell-free assays are crucial for:
Enzyme Inhibition Studies: Determining the IC50 values and mechanism of inhibition against purified enzymes like DprE1. nih.govvlifesciences.com This allows for a detailed characterization of the inhibitor-enzyme interaction, including whether it is covalent or non-covalent. nih.gov
Receptor Binding Assays: Quantifying the binding affinity of a ligand to its receptor target, such as the dopamine D2 or serotonin receptors. nih.gov These assays are fundamental in drug discovery for identifying and optimizing receptor ligands.
Protein Aggregation Assays: Monitoring the aggregation of proteins like α-synuclein in vitro in the presence and absence of an inhibitor. nih.govmdpi.com This allows for the direct assessment of a compound's ability to modulate the aggregation process.
Antioxidant Assays: Evaluating the radical scavenging and antioxidant capacity of a compound using chemical assays like the DPPH or ORAC assays. nih.gov
These cell-free investigations provide fundamental data on the biochemical and mechanistic properties of a compound, which is essential for understanding its potential biological activities and for guiding further drug development efforts.
Advanced Research Applications of 7 2 Aminoethyl Benzo D Thiazol 2 Ol and Benzothiazole Systems
Applications in Materials Science and Optoelectronics (e.g., as ESIPT Molecules)
Benzothiazole (B30560) derivatives are prominent in materials science and optoelectronics, largely due to their unique photophysical properties. A key phenomenon observed in many benzothiazole-containing molecules is Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT involves the transfer of a proton within the molecule upon photoexcitation, leading to a large Stokes shift, which is the difference between the absorption and emission maxima. mdpi.com This property is highly desirable for creating advanced materials.
Molecules capable of ESIPT, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its analogues, are foundational in developing novel fluorophores. mdpi.com The process involves a four-level photophysical cycle that minimizes self-absorption and enhances photostability, making these compounds potential illuminant materials. nih.gov The amino group in the benzothiazole framework can influence the ESIPT process, thereby tuning the photophysical properties. nih.gov For instance, the presence and position of an amino group can alter the behavior of the intramolecular hydrogen bonds that drive the proton transfer. nih.gov
The structural characteristics of 7-(2-Aminoethyl)benzo[d]thiazol-2-ol, specifically the hydroxyl group ortho to the thiazole (B1198619) nitrogen, make it a candidate for exhibiting ESIPT. This could enable its use in:
Organic Light-Emitting Diodes (OLEDs): The large Stokes shift and high photostability of ESIPT--capable benzothiazoles are advantageous for creating efficient and durable OLEDs, including white light-emitting devices. nih.govunipr.it
Solid-State Emitters: Researchers have developed color-tunable solid emitters from HBT derivatives by modifying functional groups. beilstein-journals.orgmdpi.com These materials can emit light across the visible spectrum with high quantum yields. beilstein-journals.orgmdpi.com
Fluorescent Probes: The sensitivity of the ESIPT process to the molecular environment allows for the design of fluorescent sensors. mdpi.com Materials based on benzothiazole dyes have been incorporated into silica-based hybrid materials, where changes in the matrix hydrophobicity modulate the ESIPT fluorescence emission. mdpi.com
The following table summarizes the photophysical properties of some benzothiazole derivatives, illustrating their potential in optoelectronics.
| Compound/System | Key Feature | Potential Application |
| 2-(2'-hydroxyphenyl)benzothiazole (HBT) | ESIPT, large Stokes shift | Fluorescent probes, OLEDs mdpi.commdpi.com |
| N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide | ESIPT emission in aggregated state | White light emitters nih.gov |
| 2-(2'-aminophenyl)benzothiazole derivatives | Tunable photophysical properties via functionalization | Luminescent materials, sensors rsc.org |
| 4,7-dithien-2-yl-2,1,3-benzothiadiazole | Large Stokes shift, high fluorescence quantum yield in solid matrix | Optoelectronic devices researchgate.net |
Chemical Sensing and Detection Technologies
The benzothiazole moiety is a versatile platform for the design of chemical sensors. Its derivatives have been successfully employed to detect a variety of analytes, including metal ions and anions, often through fluorescence-based mechanisms.
The ability of the benzothiazole core to engage in specific interactions, such as photoinduced electron transfer, ESIPT, and intramolecular charge transfer, allows for the development of highly selective and sensitive fluorescent probes. nih.gov The introduction of specific functional groups onto the benzothiazole scaffold enables the targeted detection of different analytes.
Based on the demonstrated capabilities of related compounds, this compound could potentially be developed into sensors for:
Metal Ions: Benzothiazole-based fluorescent probes have been designed for the ratiometric detection of zinc ions (Zn²⁺) with high sensitivity. rsc.org Other derivatives have shown chemosensory abilities for copper (Cu²⁺), iron (Fe²⁺), and ferric (Fe³⁺) ions. nih.gov The aminoethyl and hydroxyl groups on this compound could serve as binding sites for metal ions, leading to changes in its fluorescence properties upon chelation.
Anions: Benzothiazole-based sensors have been developed for the ultra-sensitive detection of cyanide (CN⁻). unipr.itresearchgate.net These sensors can operate in aqueous environments and have been used for real-time detection in water samples and living cells. researchgate.net
Biomolecules: A novel benzothiazole-based fluorescent probe was developed for the highly sensitive and selective imaging of cysteine in living cells and zebrafish. nih.gov This highlights the potential for creating probes for important biological molecules.
pH and Polarity: The fluorescence of some benzothiazole derivatives is sensitive to the pH and polarity of the surrounding environment, making them useful as environmental probes. researchgate.net
The table below presents examples of benzothiazole-based sensors and their performance.
| Sensor Based On | Analyte Detected | Detection Limit |
| Benzothiazole derivative L1 | Zinc (II) ions | 7 nM rsc.org |
| Benzothiazole-based sensor SU-1 | Cyanide ions | 0.27 nM unipr.it |
| Benzothiazole-based sensor BID | Cyanide ions | 5.97 nM researchgate.net |
| Benzothiazole derivative BT-AC | Cysteine | 32.6 nM nih.gov |
Catalytic Roles in Organic Transformations
Benzothiazole derivatives have emerged as important ligands and catalysts in a variety of organic transformations. Their structural rigidity and the presence of heteroatoms (nitrogen and sulfur) make them effective in coordinating with metal centers and facilitating catalytic cycles.
While specific catalytic applications of this compound have not been reported, the broader class of benzothiazole compounds has shown utility in several areas:
Cross-Coupling Reactions: N-Heterocyclic carbene (NHC) ligands based on benzothiazole have been used in transition metal catalysis. nih.gov These ligands can offer a unique balance of steric bulk and flexibility, which is crucial for controlling reactivity and selectivity in reactions like cross-coupling. nih.gov
Hydrosilylation: Benzothiazole-based ligands have been employed in catalytic studies of hydrosilylation reactions catalyzed by silver, palladium, and rhodium complexes. nih.gov
Synthesis of Heterocycles: The synthesis of benzothiazole derivatives itself often involves catalysis. For example, the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles can be catalyzed by ruthenium trichloride (B1173362) (RuCl₃). nih.gov Similarly, palladium acetate (B1210297) (Pd(OAc)₂) can catalyze the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. nih.gov
Photocatalysis: Covalent organic frameworks (COFs) incorporating benzothiazole moieties have been developed for photocatalytic CO₂ conversion. nih.gov These materials exhibit semiconducting properties and high CO₂ affinity. nih.gov Furthermore, 2-(2′-aminophenyl)benzothiazole derivatives have recently been applied in photocatalysis. rsc.org
The aminoethyl and hydroxyl groups of this compound could be functionalized to create novel ligands for metal catalysts, potentially influencing the efficiency and selectivity of various organic reactions.
Metal Chelation and Coordination Chemistry Studies
The nitrogen and sulfur atoms within the benzothiazole ring system, along with potential donor atoms from substituents, make benzothiazole derivatives excellent ligands for metal chelation and coordination chemistry. The resulting metal complexes often exhibit interesting photophysical, catalytic, and biological properties.
The structure of this compound, featuring a thiazole nitrogen, an amino group, and a hydroxyl group, provides multiple potential coordination sites for metal ions. This suggests its utility in forming stable metal chelates. Studies on related compounds have demonstrated:
Formation of Diverse Metal Complexes: Benzothiazole ligands have been used to create complexes with a variety of metals, including copper(II), nickel(II), cobalt(II), and zinc(II). nih.gov The coordination of these metals can lead to complexes with specific geometries, such as octahedral.
Enhanced Biological Activity: The chelation of metal ions by benzothiazole-based ligands can enhance their biological activity compared to the free ligands. This is an important consideration in the development of metallodrugs.
Luminescent Properties of Metal Complexes: The coordination of transition metals and lanthanides to 2-(2′-aminophenyl)benzothiazole derivatives can significantly influence their luminescent properties, leading to applications in light-emitting devices. rsc.org
Sensors for Metal Ions: As discussed in section 7.2, the chelation of metal ions by benzothiazole-based fluorescent probes is the basis for their use as sensors. The change in fluorescence upon metal binding allows for quantitative detection. nih.gov
The table below lists some metal ions that have been successfully chelated by benzothiazole derivatives and the resulting applications.
| Metal Ion | Benzothiazole Ligand Type | Application of Metal Complex |
| Zinc(II) | Benzothiazole-based fluorescent probe | Fluorescent sensing rsc.org |
| Copper(II) | Aminothiazole Schiff base | Antimicrobial agents |
| Iron(III) | Unnatural amino acid with benzothiazole | Fluorimetric chemosensor nih.gov |
| Palladium(II) | Salicylaldimine-based benzothiazole | DNA/BSA binding, biological evaluation rsc.org |
Use as Non-Biological Research Probes and Reagents
Beyond their biological applications, benzothiazole derivatives serve as valuable non-biological research probes and reagents in various chemical and materials science contexts. Their unique properties make them useful tools for fundamental research and the development of new technologies.
The compound this compound, with its reactive amino and hydroxyl groups and its benzothiazole core, can be considered a versatile building block and research tool. The applications of related benzothiazoles in this area include:
Fluorescent Probes for Material Science: Benzothiazole-based fluorophores are used to probe the local environment in materials. For example, their fluorescence can be sensitive to the polarity and viscosity of the medium, providing insights into the microstructure of polymers and other materials. mdpi.com
Synthetic Intermediates: 2-Aminobenzothiazoles are key intermediates in the synthesis of a wide range of more complex molecules. researchgate.net They can be readily functionalized at the amino group or on the aromatic ring to create libraries of compounds for various research purposes. rsc.org
Reagents for C-H Functionalization: Benzothiazoles can undergo regioselective C-H functionalization to form phosphonium (B103445) salts, which can then react with various nucleophiles. nih.gov This provides a method for the synthesis of new benzothiazole derivatives.
Probes for Imaging: Benzothiazole-based fluorescent probes have been developed for imaging in non-biological systems, such as for detecting specific analytes in environmental samples. researchgate.net
The presence of the primary amino group in this compound makes it particularly amenable to further chemical modification, allowing for its incorporation into larger molecular systems or onto the surface of materials to impart specific functions.
Future Perspectives and Research Challenges in 7 2 Aminoethyl Benzo D Thiazol 2 Ol Chemistry
Advancements in Asymmetric and Green Synthetic Methodologies
A significant challenge and opportunity in the synthesis of chiral molecules like potential stereoisomers of 7-(2-Aminoethyl)benzo[d]thiazol-2-ol lies in the development of asymmetric and environmentally benign synthetic methods. Asymmetric organocatalysis has emerged as a powerful tool for creating chiral compounds without relying on metal catalysts. beilstein-journals.orgbeilstein-journals.org Future research could focus on applying organocatalytic strategies to the synthesis of enantiomerically pure this compound.
Green chemistry principles will also be pivotal. This includes the use of safer solvents, reducing the number of synthetic steps, and improving atom economy. For instance, research into the synthesis of benzothiazole (B30560) derivatives has explored methods that are more environmentally friendly. The development of such methodologies for this compound would be a key advancement.
Elucidation of Novel Mechanistic Pathways in Biological Systems
Understanding how this compound interacts with biological systems at a molecular level is crucial for harnessing its potential therapeutic applications. Benzothiazole derivatives have been investigated for a wide range of biological activities, including as anticancer agents. nih.govnih.govmdpi.comnih.gov For example, some benzothiazole derivatives have been shown to target enzymes like the Human Epidermal growth factor receptor (HER) and interact with DNA. nih.gov
Future research on this compound would likely involve:
Target Identification: Identifying the specific proteins, enzymes, or nucleic acids with which the compound interacts.
Mechanism of Action Studies: Using techniques like molecular docking and biochemical assays to understand how these interactions lead to a biological response. For instance, studies on other benzothiazoles have successfully used molecular docking to predict binding affinities. nih.govresearchgate.net
Expansion of Research Applications in Unexplored Domains
While benzothiazoles are known for their medicinal applications, there is potential to explore the use of this compound in other fields. The unique electronic and structural properties of the benzothiazole ring system could lend themselves to applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or sensors. The aminoethyl and hydroxyl groups on this compound could also be modified to create novel polymers or coordination complexes with interesting properties.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. nih.gov For this compound, this integrated approach will be essential for accelerating discovery.
Table 1: Potential Integrated Research Approaches
| Research Area | Computational Technique | Experimental Validation |
| Synthesis | Density Functional Theory (DFT) to model reaction pathways and predict yields. mdpi.com | Laboratory synthesis and characterization using NMR, Mass Spectrometry. |
| Biological Activity | Molecular docking to predict binding modes and affinities to biological targets. researchgate.net | In vitro and in vivo assays to confirm biological activity. |
| Properties | Quantum chemical calculations to predict electronic and spectroscopic properties. | Spectroscopic analysis (UV-Vis, Fluorescence) and physical property measurements. |
This iterative cycle of prediction and experimentation can lead to a more rational design of new derivatives and a deeper understanding of their behavior. nih.gov
Emerging Trends and Interdisciplinary Research Opportunities
The future of research on this compound will likely be shaped by broader scientific trends and interdisciplinary collaborations.
Chemical Biology: The development of chemical probes based on the this compound scaffold could help in understanding complex biological processes.
Nanotechnology: The incorporation of this molecule into nanomaterials could lead to novel drug delivery systems or diagnostic tools.
Systems Biology: A systems-level understanding of the effects of this compound on cellular networks could reveal new therapeutic strategies.
By embracing these emerging areas, researchers can unlock the full potential of this compound and the broader class of benzothiazole compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 7-substituted benzothiazole derivatives like 7-(2-aminoethyl)benzo[d]thiazol-2-ol?
- Answer : Synthesis typically begins with 3-chloro-4-fluoroaniline, which undergoes cyclization with thiourea under acidic conditions to form the benzothiazole core. Subsequent steps include chloroacetylation (using chloroacetyl chloride in ethanol) and Schiff base formation with aryl aldehydes in the presence of concentrated sulfuric acid. Reaction progress is monitored via TLC (ethyl acetate:methanol:water, 10:1:1), and products are purified by recrystallization (e.g., DMSO or ethanol). Structural validation relies on IR (NH and C=O stretches at ~3450 cm⁻¹ and ~1637 cm⁻¹) and ¹H-NMR (e.g., aromatic protons at δ 8.4 ppm) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing benzothiazole derivatives?
- Answer : Essential techniques include:
- TLC : Purity assessment using silica gel plates and ethyl acetate:methanol:water (10:1:1) as the mobile phase.
- IR Spectroscopy : Identifies NH (3450–3400 cm⁻¹), C=O (1630–1640 cm⁻¹), and aromatic C-S stretches.
- ¹H-NMR : Confirms substituent positions (e.g., singlet at δ 8.4 ppm for NH in chloroacetamide intermediates).
- Melting Point Analysis : Validates compound purity .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of Schiff base derivatives of benzothiazoles?
- Answer : Key strategies include:
- Stoichiometric Ratios : Use a 1:2 molar ratio of benzothiazole intermediate to aryl aldehyde.
- Catalysis : Add concentrated H₂SO₄ (3–4 drops) in ethanol to accelerate imine bond formation.
- Reflux Duration : Maintain reflux for 3–4 hours until TLC confirms completion.
- Workup : Pouring the reaction mixture onto crushed ice enhances crystallization. Yields improve with recrystallization from high-polarity solvents like DMSO .
Q. What experimental approaches resolve discrepancies in biological activity data for benzothiazole analogs?
- Answer : Contradictory results can be addressed by:
- Dose-Response Studies : Establish concentration-dependent activity curves (e.g., IC₅₀ values in anti-inflammatory assays).
- Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at C-6/C-7 to enhance bioactivity.
- Cross-Validation : Test compounds in multiple pharmacological models (e.g., carrageenan-induced inflammation and hot-plate analgesia) and compare with reference drugs like diclofenac .
Q. How do substituent positions influence the neuroprotective or antitumor activity of benzothiazole derivatives?
- Answer :
- Synthetic Strategies : Prepare analogs with substituents at C-6 (e.g., bromo, aryl) or C-7 (e.g., aminoethyl) via nucleophilic substitution or click chemistry (CuAAC).
- Biological Assays : Evaluate neuroprotection in oxidative stress models (e.g., H₂O₂-induced neuronal damage) or antitumor activity via MTT assays.
- Computational Analysis : Perform molecular docking to predict interactions with targets like β-amyloid plaques or tubulin. Compare experimental IC₅₀ values with computational binding affinities for SAR insights .
Q. What advanced structural elucidation methods are used to study tautomerism in benzothiazole derivatives?
- Answer :
- X-ray Crystallography : Resolves tautomeric equilibria (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole vs. 2-azidobenzo[d]thiazole).
- Dynamic NMR : Monitors tautomer ratios in solution (e.g., CDCl₃ shows 1.8:1 equilibrium at 25°C).
- DFT Calculations : Predict stability of tautomers based on solvent polarity and substituent effects .
Methodological Notes
- Contradictory Data : Inconsistent bioactivity may arise from assay variability (e.g., animal models vs. cell lines). Standardize protocols and include positive controls.
- Synthetic Pitfalls : Side reactions during Schiff base formation can occur if aldehydes are impure. Pre-purify aldehydes via distillation or column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
